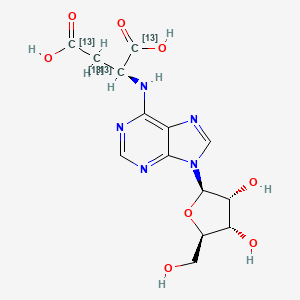

N6-Succinyl Adenosine-13C4

Description

N6-Succinyl Adenosine (B11128) as an Endogenous Purine (B94841) Metabolite

N6-Succinyl Adenosine is an intermediate molecule in the purine nucleotide cycle, a critical pathway for the synthesis of adenosine monophosphate (AMP), a building block for DNA and RNA. nih.gov S-Ado is formed from adenylosuccinic acid (S-AMP). medchemexpress.comchemsrc.com Specifically, it is the metabolic product resulting from the dephosphorylation of intracellular S-AMP by the enzyme cytosolic 5'-nucleotidase. medchemexpress.comchemsrc.commedchemexpress.com

The synthesis and degradation of adenine (B156593) nucleotides are essential for maintaining cellular energy balance. The major pathways involve both de novo synthesis, creating new nucleotides, and salvage pathways that recycle existing purines. researchgate.net S-Ado's position in this cycle makes it a key indicator of purine metabolism activity.

Historical Context of N6-Succinyl Adenosine Characterization in Biological Systems

The presence of N6-Succinyl Adenosine in biological fluids was first described in the 1970s. In 1977, a nucleoside, later identified as N6-succinyladenosine, was isolated from the urine of both colon carcinoma patients and healthy individuals. nih.gov Its structure was determined through spectral data, chemical degradation, and comparison to a synthesized version. nih.gov Researchers noted that unlike other urinary nucleosides that are byproducts of RNA breakdown, S-Ado appeared to originate from adenylosuccinic acid, a key player in AMP biosynthesis. nih.gov

A significant breakthrough in understanding S-Ado's clinical relevance came with its identification as a biochemical marker for adenylosuccinase (ASL) deficiency, an inherited metabolic disorder. medchemexpress.comchemsrc.com High concentrations of S-Ado in cerebrospinal fluid were found to be a diagnostic indicator of this condition. medchemexpress.comchemsrc.com This discovery established S-Ado as a crucial molecule for diagnosing a specific inborn error of metabolism.

Significance of Isotopically Labeled N6-Succinyl Adenosine-13C4 in Advanced Metabolic Research

The development of stable isotope-labeled compounds has revolutionized metabolic research. This compound is a form of S-Ado where four of its carbon atoms are replaced with the heavier carbon-13 isotope. medchemexpress.com This labeling does not alter the chemical properties of the molecule but allows it to be distinguished from its naturally occurring counterpart by mass spectrometry. medchemexpress.comnih.gov

This distinction is critical for several advanced research applications:

Quantitative Analysis: In a technique called stable isotope dilution analysis, a known amount of this compound is added to a biological sample as an internal standard. nih.govresearchgate.net This allows for the precise quantification of the naturally occurring S-Ado in the sample, which is essential for accurate disease diagnosis and monitoring. nih.gov

Metabolic Flux Analysis: By tracing the path of the 13C atoms through various metabolic reactions, researchers can map the flow of metabolites in complex biological systems. This provides insights into how metabolic pathways are altered in different physiological and pathological states.

Biomarker Discovery: The use of this compound has been instrumental in the development of screening methods for inherited metabolic disorders like adenylosuccinate lyase deficiency from dried blood spots. nih.govresearchgate.net Its application extends to metabolomic studies aimed at identifying new biomarkers for various conditions, including coronary artery disease, primary open-angle glaucoma, and heart failure. nih.govfrontiersin.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H17N5O8 |

|---|---|

Molecular Weight |

387.28 g/mol |

IUPAC Name |

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino](1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1/i1+1,5+1,7+1,14+1 |

InChI Key |

VKGZCEJTCKHMRL-UFMSXCSNSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N6 Succinyl Adenosine

Purine (B94841) Nucleotide Metabolism: De Novo Synthesis and Salvage Pathways

Purine nucleotides can be synthesized through two primary routes: the de novo synthesis pathway, which builds the purine rings from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.

N6-Succinyl Adenosine (B11128) originates from adenylosuccinic acid, also known as succinyladenosine (B8144472) monophosphate (S-AMP). nih.govmedchemexpress.commedchemexpress.com S-AMP is a key intermediate in the de novo synthesis of adenosine monophosphate (AMP). wikipedia.orgresearchgate.netnih.gov In this pathway, inosine (B1671953) monophosphate (IMP), the first fully formed purine nucleotide, is converted to S-AMP in a reaction catalyzed by the enzyme adenylosuccinate synthetase (ADSS). nih.govnih.gov This reaction utilizes aspartate and guanosine (B1672433) triphosphate (GTP). nih.govnih.gov

N6-Succinyl Adenosine is formed through the dephosphorylation of intracellular adenylosuccinic acid (S-AMP). medchemexpress.commedchemexpress.commedchemexpress.com This process is carried out by cytosolic 5'-nucleotidases. medchemexpress.commedchemexpress.commedchemexpress.com These enzymes remove the phosphate (B84403) group from S-AMP, yielding N6-Succinyl Adenosine (also referred to as succinyladenosine or S-Ado). researchgate.netencyclopedia.pub The presence of N6-Succinyl Adenosine in biological fluids is a significant biochemical marker for adenylosuccinate lyase (ADSL) deficiency, a rare genetic disorder of purine metabolism. medchemexpress.commedchemexpress.commybiosource.com

| Precursor | Enzyme | Product |

| Adenylosuccinic Acid (S-AMP) | Cytosolic 5'-Nucleotidase | N6-Succinyl Adenosine |

The Purine Nucleotide Cycle and Its Intersections

The purine nucleotide cycle is a crucial metabolic pathway, particularly in skeletal muscle, that interconverts purine nucleotides to regulate cellular energy levels and provide intermediates for other metabolic pathways. wikipedia.orgwikiwand.com

Adenylosuccinate lyase (ADSL) is a pivotal enzyme that catalyzes two distinct reactions in purine metabolism. wikipedia.orgencyclopedia.pubebi.ac.uk In the context of the purine nucleotide cycle, ADSL cleaves adenylosuccinate (S-AMP) into AMP and fumarate (B1241708). wikipedia.orgnih.gov This reaction is a critical step in the conversion of IMP back to AMP. nih.gov The activity of ADSL plays a significant role in regulating the flux of metabolites through both the de novo synthesis and the purine nucleotide cycle pathways. researchgate.netnih.govnih.gov A deficiency in ADSL leads to the accumulation of its substrates, S-AMP and succinylaminoimidazole carboxamide ribotide (SAICAR), and their dephosphorylated derivatives, N6-Succinyl Adenosine and SAICA-riboside, in bodily fluids. researchgate.netencyclopedia.pubnih.gov

The purine nucleotide cycle is instrumental in maintaining the adenylate energy charge, a measure of the energy status of a cell, which is defined by the relative concentrations of ATP, ADP, and AMP. wikipedia.orgmdpi.com During periods of high energy demand, such as strenuous exercise, the concentration of AMP increases. wikipedia.org The purine nucleotide cycle helps to remove this excess AMP by converting it to IMP through the action of AMP deaminase. wikipedia.orgcolumbia.edu The subsequent resynthesis of AMP from IMP via the actions of adenylosuccinate synthetase and adenylosuccinate lyase helps to buffer the adenylate energy charge. wikipedia.orgcolumbia.edu

The purine nucleotide cycle is directly linked to the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration. The cleavage of adenylosuccinate by ADSL releases fumarate, a key intermediate of the TCA cycle. wikipedia.orgnih.gov This production of fumarate serves as an anaplerotic reaction, meaning it replenishes the pool of TCA cycle intermediates. columbia.edunih.govjaypeedigital.com This is particularly important in tissues like skeletal muscle, where TCA cycle intermediates can be depleted during intense activity. nih.govjaypeedigital.com The fumarate generated can then be converted to malate (B86768) and subsequently to oxaloacetate, which can enter the TCA cycle to enhance ATP production. wikipedia.org

| Purine Nucleotide Cycle Enzyme | Reaction | Link to TCA Cycle |

| Adenylosuccinate Lyase (ADSL) | Adenylosuccinate → AMP + Fumarate | Production of Fumarate |

N6 Succinyl Adenosine in Inherited Metabolic Disorders

Adenylosuccinase (ADSL) Deficiency as a Purine (B94841) Metabolism Defect

Adenylosuccinase (ADSL) deficiency is a rare, autosomal recessive inborn error of purine metabolism. wikipedia.orgnih.gov This disorder disrupts the de novo synthesis of purine nucleotides, a fundamental process for cellular energy and genetic material. nih.govnih.gov The deficiency is caused by mutations in the ADSL gene, which codes for the enzyme adenylosuccinate lyase. cuni.czwjgnet.com This enzyme is critical as it catalyzes two separate steps in the purine synthesis pathway. wikipedia.orgnih.gov The clinical presentation of ADSL deficiency is heterogeneous, ranging from fatal neonatal encephalopathy to less severe forms characterized by psychomotor retardation, epilepsy, and autistic features. nih.govcuni.cz

The core biochemical hallmark of ADSL deficiency is the accumulation of two specific succinylpurines in bodily fluids: succinylaminoimidazole carboxamide riboside (SAICAr) and N6-succinyl adenosine (B11128) (also known as succinyladenosine (B8144472) or S-Ado). wikipedia.orgnih.govnih.gov These compounds are normally absent or present in undetectable amounts in healthy individuals. medlink.combiomol.com Their presence in urine, cerebrospinal fluid (CSF), and plasma is a key indicator for the diagnosis of this metabolic disorder. wikipedia.orgnih.govmedlink.com

Biochemical Basis of N6-Succinyl Adenosine Accumulation

The accumulation of N6-succinyl adenosine is a direct consequence of the enzymatic block in purine metabolism caused by deficient adenylosuccinate lyase activity. nih.govencyclopedia.pub The ADSL enzyme is responsible for two key reactions:

The conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) in the de novo purine synthesis pathway. nih.govcuni.cz

The conversion of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP) in the purine nucleotide cycle. nih.govcuni.cz

In individuals with ADSL deficiency, the impaired conversion of S-AMP to AMP leads to a buildup of S-AMP within the cells. encyclopedia.pubcuni.cz This accumulated S-AMP is then dephosphorylated by cellular enzymes, specifically 5'-nucleotidases, into N6-succinyl adenosine (S-Ado). medlink.commedchemexpress.comglpbio.com This resulting S-Ado is then released from the cells into extracellular fluids like CSF, plasma, and urine, where it can be detected for diagnostic purposes. nih.govmedlink.com The neurotoxic effects observed in ADSL deficiency are thought to be caused by the accumulation of these succinylpurines, including N6-succinyl adenosine. wikipedia.orgwjgnet.com

Differential Analysis with Succinylaminoimidazole Carboxamide Riboside (SAICAr)

Both N6-succinyl adenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) are crucial for the diagnosis of ADSL deficiency. nih.gov They are the dephosphorylated forms of the two substrates that accumulate due to the enzyme defect. encyclopedia.pubcuni.cz

While the presence of both compounds is indicative of the disorder, the ratio of S-Ado to SAICAr in cerebrospinal fluid has been observed to correlate with the clinical phenotype. cuni.cz In more severely affected individuals, the concentrations of S-Ado and SAICAr are often comparable. wikipedia.org Conversely, in milder forms of the disease, the concentration of S-Ado can be more than double that of SAICAr. wikipedia.org This differential accumulation is thought to result from mutation-specific effects on the enzyme's activity towards its two different substrates, S-AMP and SAICAR. cuni.cz Therefore, the analysis of the S-Ado/SAICAr ratio can provide prognostic information regarding the potential severity of the clinical course. cuni.czcuni.cz

Table 2: S-Ado to SAICAr Ratio and Clinical Phenotype in ADSL Deficiency

| Clinical Phenotype | S-Ado to SAICAr Ratio in CSF |

|---|---|

| Severe Forms | Comparable concentrations (Ratio ≈ 1) |

| Milder Forms | S-Ado concentration more than double SAICAr (Ratio > 2) |

Advanced Analytical Methodologies for N6 Succinyl Adenosine 13c4 Research

Stable Isotope Tracing and Fluxomics

Stable isotope tracing is a powerful technique to track the movement of atoms through metabolic pathways. When combined with fluxomics, it allows for the quantification of the rate of metabolic reactions, known as fluxes, within a biological system.

Principles of 13C-Labeling in Metabolic Pathway Elucidation

The core principle of 13C-labeling lies in introducing a substrate enriched with the heavy, non-radioactive carbon isotope (¹³C) into a biological system, such as cell cultures. creative-proteomics.comnih.gov Cells metabolize this labeled substrate—for instance, [U-¹³C]glucose—just as they would its natural (¹²C) counterpart. nih.gov As the ¹³C atoms from the substrate travel through the metabolic network, they are incorporated into various downstream metabolites. creative-proteomics.comyoutube.com This incorporation results in a mass shift for each metabolite, creating distinct versions called isotopologues, which differ only in their isotopic composition. nih.gov

By measuring the distribution of these isotopologues (the mass isotopomer distribution, or MID), researchers can deduce the activity of different metabolic pathways. nih.gov For example, different labeling patterns in a metabolite like pyruvate (B1213749) can reveal whether it was produced via glycolysis or the pentose (B10789219) phosphate (B84403) pathway. youtube.com This methodology is highly sensitive to relative pathway flux, as different flux distributions will generate unique labeling patterns. creative-proteomics.com This allows for the inference of metabolic fluxes by combining the measured isotopic labeling data with computational models of the biochemical reaction network. nih.gov

Application of N6-Succinyl Adenosine-13C4 as an Internal Standard and Tracer in Quantitative Studies

N6-Succinyl Adenosine-¹³C₄ serves a crucial dual purpose in quantitative metabolic studies: it functions as both a high-fidelity internal standard and a metabolic tracer. As an internal standard, it is essential for achieving accurate absolute quantification of its unlabeled counterpart, N6-Succinyl Adenosine (B11128). In mass spectrometry, especially when using electrospray ionization (ESI), the efficiency of ionization can vary significantly between samples due to matrix effects. uni-regensburg.de By adding a known quantity of N6-Succinyl Adenosine-¹³C₄ to each sample prior to analysis, these variations can be normalized. Since the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects. The ratio of the signal from the endogenous compound to the known amount of the internal standard allows for precise quantification, correcting for sample loss during preparation and analytical variability. acs.org

As a tracer, N6-Succinyl Adenosine-¹³C₄ can be introduced into a biological system to investigate the metabolic fate of N6-Succinyl Adenosine. By tracking the appearance of the ¹³C₄ label in subsequent metabolites, researchers can delineate the pathways through which this molecule is processed, identifying downstream products and quantifying the rates of conversion.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀¹³C₄H₁₇N₅O₈ |

| Molecular Weight | 387.28 |

| Isotopic Purity | 99.1% (as ¹³C₄) |

| Appearance | White to Off-White Solid |

Data sourced from a certificate of analysis. lgcstandards.com

Methodologies for Measuring Isotopic Enrichment in Metabolite Pools

Two primary analytical techniques are used to measure the isotopic enrichment of metabolites: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This is the most common method for determining the mass isotopomer distribution (MID) of a metabolite. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) separate complex mixtures of metabolites, and the mass spectrometer then measures the mass-to-charge ratio of the resulting ions. nih.govnih.gov The incorporation of ¹³C atoms leads to a predictable increase in the mass of the metabolite, allowing for the quantification of the fraction of the metabolite pool that is labeled. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that can unambiguously identify compounds and precisely measure ¹³C enrichment. nih.govacs.org Unlike MS, which measures the mass of the entire molecule, NMR can determine the specific position of the ¹³C labels within the molecular structure. nih.gov This provides a deeper level of detail about pathway activity. Advanced NMR pulse sequences can filter the spectra of ¹³C-containing molecules from their ¹²C counterparts, enabling direct comparison and quantification. acs.orgacs.org

Mass Spectrometry-Based Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, is a cornerstone for the analysis of non-volatile and polar compounds like N6-Succinyl Adenosine-¹³C₄.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

A typical LC-MS/MS protocol for quantifying a compound like N6-Succinyl Adenosine involves several key steps. First, the analyte and its labeled internal standard (N6-Succinyl Adenosine-¹³C₄) are extracted from the biological matrix, often through a simple protein precipitation step. researchgate.net The extract is then injected into a liquid chromatography system. The LC column separates the analyte from other molecules in the sample based on its physicochemical properties. Following separation, the compound enters the mass spectrometer, where it is ionized and detected. Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity, significantly reducing background noise and chemical interferences. uni-regensburg.de

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Achieving high sensitivity and accuracy in LC-MS/MS analysis requires careful optimization of the ion source and mass analyzer settings.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like adenosine derivatives. nih.gov It generates ions directly from the liquid phase with minimal fragmentation. Optimization involves adjusting parameters such as the spray voltage, sheath and auxiliary gas flow rates, and capillary temperature to maximize the signal intensity of the precursor ion (e.g., the protonated molecule [M+H]⁺).

Multiple Reaction Monitoring (MRM): MRM is a tandem MS scan mode that provides exceptional selectivity and sensitivity. uni-regensburg.de In an MRM experiment, the first mass analyzer (Q1) is set to isolate only the precursor ion of the target analyte (e.g., m/z 384.1 for unlabeled N6-Succinyl Adenosine). This ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor only a specific, characteristic fragment ion. This specific precursor-to-product ion transition is monitored over time. By using MRM, only molecules that match both the precursor and product ion masses are detected, dramatically improving the signal-to-noise ratio. For quantitative studies using N6-Succinyl Adenosine-¹³C₄, separate MRM transitions are established for the unlabeled (endogenous) analyte and the labeled internal standard.

Table 2: Hypothetical MRM Transitions for N6-Succinyl Adenosine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| N6-Succinyl Adenosine | 384.1 | 268.1 |

| N6-Succinyl Adenosine-¹³C₄ | 388.1 | 272.1 |

Note: These values are illustrative examples of potential precursor [M+H]⁺ and major fragment ions. Actual values must be determined experimentally.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Nucleoside Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds, such as nucleosides, which are often poorly retained in reversed-phase liquid chromatography. The retention mechanism in HILIC is primarily based on the partitioning of analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724) mdpi.com. This technique offers several advantages, including increased sensitivity when coupled with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient spray ionization mdpi.com.

For the separation of nucleosides like this compound, various HILIC stationary phases can be employed. Zwitterionic stationary phases, for instance, are effective in separating a wide range of polar compounds, including acidic, basic, and neutral molecules nih.gov. Amide-based columns have also been successfully utilized for the chromatographic separation of polar molecules like adenosine biorxiv.org. The selection of the stationary phase, along with the optimization of mobile phase conditions such as pH and buffer concentration, is critical to achieving optimal separation and peak shape nih.gov.

A typical HILIC method for nucleoside analysis involves a gradient elution, starting with a high percentage of organic solvent and gradually increasing the aqueous component to elute the analytes in order of increasing hydrophilicity. The use of volatile buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is common as they are compatible with mass spectrometry detection nih.gov.

Below is an interactive data table summarizing typical HILIC parameters that can be adapted for the separation of this compound.

| Parameter | Value | Rationale |

| Stationary Phase | Zwitterionic (e.g., ZIC-HILIC) or Amide | Provides good retention and selectivity for polar nucleosides. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Volatile buffer compatible with MS detection; pH influences analyte ionization. |

| Mobile Phase B | Acetonitrile | High organic content for HILIC retention mechanism. |

| Gradient | 95% to 60% B over 10 min | Gradual increase in aqueous phase elutes compounds based on polarity. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical HILIC columns. |

| Column Temperature | 40 °C | Affects viscosity and can improve peak shape and reproducibility. |

| Injection Volume | 5 µL | Standard volume for analytical LC-MS. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantification. |

Integration with Comprehensive Metabolomics Approaches

Metabolomics aims to comprehensively identify and quantify all small molecules within a biological system. Given its role as a modified nucleoside, N6-Succinyl Adenosine is a relevant target in many metabolomics studies. The isotopically labeled form, this compound, plays a critical role as an internal standard in quantitative metabolomics workflows researchgate.net.

The use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification in mass spectrometry-based metabolomics nih.gov. This compound, being chemically identical to its unlabeled counterpart, co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation, chromatographic retention, and ionization efficiency can be normalized, leading to highly accurate and precise quantification of the endogenous N6-Succinyl Adenosine researchgate.net.

In comprehensive metabolomics studies, HILIC is often coupled with high-resolution mass spectrometry (HRMS) to analyze the polar metabolome. This approach allows for the simultaneous analysis of a wide range of polar metabolites, including amino acids, organic acids, and nucleosides like N6-Succinyl Adenosine mdpi.commdpi.com. The integration of this compound in such studies ensures the reliability of the quantitative data for its endogenous analogue, which is crucial for identifying subtle metabolic changes associated with different physiological or pathological states.

The following interactive data table illustrates the role and detection of this compound in a comprehensive metabolomics workflow.

| Stage | Role of this compound | Analytical Technique |

| Sample Preparation | Spiked into the biological sample at a known concentration. | N/A |

| Chromatographic Separation | Co-elutes with endogenous N6-Succinyl Adenosine. | HILIC |

| Mass Spectrometric Detection | Detected at a distinct mass-to-charge ratio (m/z) due to the 13C isotopes. | High-Resolution MS/MS |

| Data Analysis | The signal intensity ratio of the endogenous analyte to the labeled standard is used for quantification. | Specialized Metabolomics Software |

The integration of isotopically labeled standards like this compound is fundamental to achieving the high-quality, quantitative data required in modern metabolomics research, enabling the accurate profiling of metabolic pathways and the discovery of novel biomarkers.

Cellular and Systemic Significance of N6 Succinyl Adenosine

Metabolomic Profiling and Perturbations

Metabolomic profiling, a comprehensive analysis of metabolites in a biological sample, has identified N6-Succinyl Adenosine (B11128) as a critical molecule, particularly in the context of inherited metabolic disorders. Its accumulation signals specific enzymatic defects and disruptions in purine (B94841) metabolism pathways.

Investigation of Metabolic Phenotypes via N6-Succinyl Adenosine Levels

The levels of N6-Succinyl Adenosine are a primary indicator of a rare autosomal recessive disorder known as Adenylosuccinate Lyase (ADSL) deficiency nih.govnih.gov. This condition disrupts two key pathways: the de novo synthesis of purines and the purine nucleotide cycle nih.gov. The enzyme ADSL is responsible for converting adenylosuccinate to adenosine monophosphate (AMP) researchgate.netlabcorp.com. When ADSL is deficient, its substrate adenylosuccinate accumulates and is dephosphorylated to form N6-Succinyl Adenosine (also referred to as succinyladenosine (B8144472) or S-Ado), which then builds up in biofluids nih.govmedchemexpress.com.

The resulting metabolic phenotype is characterized by a spectrum of neurological symptoms, including intellectual disability, autistic features, seizures, and psychomotor retardation nih.govumich.edu. Research has shown that the clinical severity of ADSL deficiency often correlates with the ratio of N6-Succinyl Adenosine to another accumulated metabolite, succinylaminoimidazole carboxamide riboside (SAICAr) hmdb.ca. Furthermore, elevated levels of N6-Succinyl Adenosine have also been noted in other metabolic disorders, such as fumarase deficiency, indicating its relevance in broader metabolic investigations labcorp.comumich.edu.

Association with Systemic Metabolic States and Biomarker Discovery

The accumulation of N6-Succinyl Adenosine in physiological fluids is a hallmark of ADSL deficiency, establishing it as a crucial biomarker for diagnosis mybiosource.com. In healthy individuals, this compound is typically not detected or is present at very low levels in cerebrospinal fluid (CSF) and blood plasma labcorp.comumich.edu. However, in patients with ADSL deficiency, its concentration can be dramatically elevated researchgate.net.

Untargeted metabolomic profiling of plasma has emerged as an effective method for diagnosing ADSL deficiency by detecting these significantly increased levels nih.govnih.gov. The presence of high concentrations of N6-Succinyl Adenosine in the CSF, sometimes in the range of 100–500 μmol/L, is considered a definitive diagnostic marker for this inherited enzyme deficiency medchemexpress.com. This makes the quantification of N6-Succinyl Adenosine a cornerstone in the diagnostic evaluation of individuals presenting with unexplained neurological phenotypes nih.gov.

| Biofluid | Normal State | ADSL Deficiency State | Diagnostic Significance |

|---|---|---|---|

| Cerebrospinal Fluid (CSF) | Undetectable or very low levels labcorp.comumich.edu | Highly elevated (e.g., 673.50 μmol/L in one reported case) nih.gov | Primary diagnostic marker umich.edunih.gov |

| Plasma | Undetectable or very low levels | Markedly elevated nih.govresearchgate.net | Effective for diagnosis via metabolomic profiling nih.govnih.gov |

| Urine | Trace amounts may be present hmdb.ca | Significantly elevated levels nih.gov | Supports diagnosis through targeted purine analysis nih.gov |

Interactions with Broader Metabolic Networks

N6-Succinyl Adenosine does not exist in isolation; it is interconnected with a wide array of metabolic pathways, influencing everything from lipid metabolism to the fundamental energy status of the cell.

Connections to Lipid Metabolism and Related Metabolites

Research indicates that N6-Succinyl Adenosine is involved in the transport of fatty acids across membranes biosynth.com. While this specific role requires further elucidation, it points to a direct link between purine metabolism and lipid dynamics. The broader family of N6-substituted adenosine analogs has also been shown to influence lipid metabolism. For instance, the related compound N6-methyladenosine affects glucose metabolism in fat cells and can inhibit lipolysis, the breakdown of fats nih.gov. These findings suggest that alterations in the levels of N6-substituted adenosines, including N6-Succinyl Adenosine, could have downstream effects on cellular lipid handling and energy storage.

Implications for Cellular Energy Homeostasis and Nucleotide Pools

N6-Succinyl Adenosine is a key component of the purine nucleotide cycle (PNC), a critical pathway for cellular energy homeostasis, particularly in muscle tissue nih.govwikipedia.org. The PNC helps to regulate the levels of adenine (B156593) nucleotides (AMP, ADP, and ATP) and generates fumarate (B1241708), an intermediate of the Krebs cycle, which contributes to ATP production wikipedia.org.

In ADSL deficiency, the block in the PNC caused by the inability to convert adenylosuccinate to AMP leads to the accumulation of N6-Succinyl Adenosine researchgate.net. This disruption has significant consequences for the cellular energy state:

Depletion of Nucleotide Pools: The impaired conversion limits the regeneration of AMP, which is essential for maintaining the total adenine nucleotide pool required for ATP synthesis.

Reduced Krebs Cycle Intermediates: The failure to produce fumarate through the PNC reduces an anaplerotic source for the Krebs cycle, potentially impairing the cell's capacity for oxidative phosphorylation wikipedia.org.

The accumulation of a succinylated compound also raises questions about its potential impact on other succinate-related pathways, which are central to mitochondrial energy production and inflammatory signaling nih.gove-dmj.org. The disruption of the PNC underscores the critical role of N6-Succinyl Adenosine's metabolic pathway in maintaining cellular energy balance.

| Metabolic Pathway | Role of N6-Succinyl Adenosine Pathway | Impact of Disruption (in ADSL Deficiency) |

|---|---|---|

| Purine Nucleotide Cycle (PNC) | Serves as a byproduct of the blocked conversion of adenylosuccinate to AMP researchgate.net | Cycle is impaired, leading to accumulation of N6-Succinyl Adenosine nih.gov |

| Krebs (TCA) Cycle | The PNC provides fumarate, a Krebs cycle intermediate wikipedia.org | Reduced anaplerotic supply of fumarate, potentially lowering ATP production capacity |

| Adenine Nucleotide Pool Regulation | The PNC helps maintain the balance of AMP, ADP, and ATP wikipedia.org | Impaired regeneration of AMP, leading to potential depletion of the adenine nucleotide pool |

Emerging Research Avenues for N6 Succinyl Adenosine 13c4

Elucidation of Novel Regulatory Mechanisms in Purine (B94841) Metabolism

The study of purine metabolism is critical, as these molecules are not only the building blocks of DNA and RNA but are also central to cellular energy transfer and signaling pathways. The use of stable isotope-labeled compounds like N6-Succinyl Adenosine-13C4 is poised to revolutionize our understanding of the complex regulatory networks that govern purine synthesis and degradation.

By introducing this compound into cellular or organismal systems, researchers can track the incorporation of the 13C label into downstream metabolites. This allows for a dynamic view of metabolic flux and can reveal previously unknown connections and regulatory feedback loops within the purine metabolic network. For instance, tracing the labeled carbon atoms can help to quantify the relative contributions of the de novo synthesis and salvage pathways for purines under different physiological and pathological conditions. This is particularly relevant in the context of cancer, where altered purine metabolism is a hallmark of rapidly proliferating cells.

Future research utilizing this compound may focus on identifying novel enzymes or transport proteins that interact with N6-Succinyl Adenosine (B11128), and how these interactions are regulated. Understanding these mechanisms could unveil new therapeutic targets for a range of diseases characterized by dysregulated purine metabolism.

Development of Advanced Tracer-Based Methodologies

The availability of this compound is a catalyst for the development of more sophisticated tracer-based methodologies in metabolomics. Isotopic labeling is a cornerstone of metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish between the 13C-labeled and unlabeled forms of metabolites. This allows for precise quantification of the enrichment of the isotope label in various metabolic pools over time.

Key Methodological Advancements Enabled by this compound:

| Methodology | Description | Potential Application |

| Dynamic Metabolic Flux Analysis | Real-time tracking of the 13C label from this compound through interconnected metabolic pathways. | Quantifying pathway activity in response to drug treatments or genetic modifications. |

| Subcellular Metabolite Tracing | Combining isotopic labeling with cell fractionation techniques to determine the localization and flux of N6-Succinyl Adenosine and its metabolites within different organelles. | Understanding the role of mitochondrial versus cytosolic purine metabolism. |

| In Vivo Isotope Tracing | Administering this compound to animal models to study its metabolism in a whole-organism context. | Investigating the systemic effects of ADSL deficiency and other metabolic disorders. |

These advanced methodologies, powered by stable isotope tracers like this compound, are moving the field beyond static snapshots of metabolite concentrations to a more dynamic and functional understanding of metabolism.

Exploration in Diverse Biological Models for Metabolic Insights

While the primary clinical relevance of N6-Succinyl Adenosine has been in the context of human ADSL deficiency, the use of its 13C-labeled counterpart in a variety of biological models is expected to yield broader metabolic insights.

Microbial Systems: In microorganisms, this compound can be used to study the regulation of purine biosynthesis and its interplay with other metabolic pathways. This could have implications for understanding microbial physiology and for the development of novel antimicrobial agents that target purine metabolism.

Cell Culture Models: Cancer cell lines, with their characteristic metabolic reprogramming, are a key area of investigation. By tracing the fate of this compound, researchers can gain a better understanding of how cancer cells rewire their purine metabolism to support rapid growth and proliferation. This knowledge could lead to the identification of new vulnerabilities in cancer cells that can be exploited for therapeutic purposes.

Animal Models: The use of this compound in animal models, such as mice or zebrafish, will be invaluable for studying the systemic consequences of altered purine metabolism. This can provide a more comprehensive picture of how disruptions in this pathway affect different tissues and organs, and how the body compensates for these changes.

The insights gained from these diverse biological models will not only enhance our fundamental understanding of metabolism but also have the potential to be translated into new diagnostic and therapeutic strategies for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing N6-Succinyl Adenosine-<sup>13</sup>C4 in isotope-enriched metabolic studies?

- Methodological Answer : Synthesis should prioritize isotopic integrity, ensuring <sup>13</sup>C labeling at the four designated carbons. Characterization requires tandem techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm <sup>13</sup>C incorporation and structural fidelity by comparing <sup>13</sup>C-NMR shifts to unlabeled analogs .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (387.284 g/mol) and isotopic purity (>95% via HPLC) .

- Data Table :

| Technique | Parameter | Target Value |

|---|---|---|

| HPLC | Purity | >95% |

| HRMS | m/z | 387.121 (M+H<sup>+</sup>) |

| <sup>13</sup>C-NMR | Isotopic enrichment | 99% <sup>13</sup>C at C4 positions |

Q. How can researchers validate the stability of N6-Succinyl Adenosine-<sup>13</sup>C4 under physiological conditions for in vitro assays?

- Methodological Answer : Perform accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal Stability : Assess decomposition at 4°C, 25°C, and −80°C over 30 days. Use LC-MS to detect succinyl group hydrolysis or adenosine backbone alterations .

Q. What are the primary applications of N6-Succinyl Adenosine-<sup>13</sup>C4 in isotope tracing for nucleotide metabolism?

- Methodological Answer : Use as an internal standard or tracer in:

- Metabolic Flux Analysis (MFA) : Quantify ATP/ADP turnover rates via <sup>13</sup>C-labeling patterns in TCA cycle intermediates .

- RNA Modification Studies : Track post-transcriptional succinylation in tRNA or mRNA using immunoprecipitation coupled with MS .

Advanced Research Questions

Q. How should researchers address discrepancies in isotopic enrichment data between LC-MS and NMR for N6-Succinyl Adenosine-<sup>13</sup>C4?

- Methodological Answer :

- Step 1 : Cross-validate instruments using certified <sup>13</sup>C standards (e.g., L-Threonine-<sup>13</sup>C4) to rule out calibration errors .

- Step 2 : Analyze sample preparation for matrix effects (e.g., ion suppression in MS) or solvent interference in NMR .

- Step 3 : Replicate measurements across multiple batches to distinguish technical variability from true isotopic heterogeneity .

Q. What experimental design strategies mitigate isotopic interference when co-analyzing N6-Succinyl Adenosine-<sup>13</sup>C4 with unlabeled metabolites?

- Methodological Answer :

- Chromatographic Separation : Optimize LC gradients to resolve labeled/unlabeled peaks (e.g., C18 columns with 0.1% formic acid mobile phase) .

- Data Correction : Apply natural abundance correction algorithms for <sup>13</sup>C using software like XCalibur or OpenMS .

- Data Table :

| Interference Source | Mitigation Strategy |

|---|---|

| Isotopic overlap | High-resolution LC (e.g., UPLC) |

| Background noise | Blank subtraction via solvent controls |

Q. How can researchers integrate N6-Succinyl Adenosine-<sup>13</sup>C4 into multi-omics workflows to study metabolic crosstalk?

- Methodological Answer :

- Fluxomics : Combine with <sup>13</sup>C-glucose or <sup>13</sup>C-glutamine tracers to map nucleotide-succinate interactions .

- Proteomics : Use click chemistry (e.g., succinyl-lysine antibodies) to enrich succinylated proteins, followed by MS/MS .

- Data Integration : Employ platforms like Skyline or MetaboAnalyst to align isotopic peaks with transcriptomic/proteomic datasets .

Methodological Best Practices

- Safety Protocols : Adhere to lab safety guidelines (e.g., no food/drink, PPE requirements) when handling isotopic compounds .

- Data Reproducibility : Document raw data in appendices with metadata (e.g., instrument parameters, batch numbers) for independent verification .

- Literature Benchmarking : Compare results with primary sources (e.g., MedChemExpress stability data) to identify protocol deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.